Product packaging for 2-(1-Methoxyethyl)oxirane(Cat. No.:CAS No. 143587-91-1)

2-(1-Methoxyethyl)oxirane

Cat. No.: B116355
CAS No.: 143587-91-1
M. Wt: 102.13 g/mol
InChI Key: IKUAUHZFSKCAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methoxyethyl)oxirane is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . This compound is an oxirane derivative characterized by its specific structure and is provided for research and development purposes. Researchers can note its physical properties, including a predicted boiling point of 128 °C, a density of 0.993 g/cm³, and a refractive index of 1.428 . The compound has a topological polar surface area of 21.8 Ų . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B116355 2-(1-Methoxyethyl)oxirane CAS No. 143587-91-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143587-91-1

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-(1-methoxyethyl)oxirane

InChI

InChI=1S/C5H10O2/c1-4(6-2)5-3-7-5/h4-5H,3H2,1-2H3

InChI Key

IKUAUHZFSKCAIQ-UHFFFAOYSA-N

SMILES

CC(C1CO1)OC

Canonical SMILES

CC(C1CO1)OC

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 1 Methoxyethyl Oxirane

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is the cornerstone of 2-(1-methoxyethyl)oxirane's reactivity. The reaction involves the cleavage of one of the carbon-oxygen bonds of the oxirane ring. The site of this cleavage is dictated by the electronic and steric effects at the two carbons of the epoxide ring and the nature of the catalytic conditions. libretexts.orgyoutube.com

Acid-Catalyzed Ring-Opening Mechanisms and Regioselectivity

Under acidic conditions, the reaction mechanism for the ring-opening of an unsymmetrical epoxide like this compound has significant SN1 character. libretexts.org The first step involves the protonation of the epoxide oxygen by the acid catalyst, which creates a good leaving group (a hydroxyl group) and activates the ring toward nucleophilic attack. libretexts.orgkhanacademy.org

This protonation is followed by the weakening of the C-O bonds, leading to the development of a partial positive charge (δ+) on the two carbon atoms of the ring. The carbon atom that can better stabilize this positive charge—the more substituted carbon—acquires a greater degree of positive charge. libretexts.org In the case of this compound, this is the carbon atom bonded to the methoxyethyl group. Consequently, the nucleophile preferentially attacks this more substituted, more electrophilic carbon. stackexchange.com This regioselectivity is governed by electronic factors rather than sterics. libretexts.org

Key Features of Acid-Catalyzed Ring-Opening:

Mechanism: SN1-like pathway.

Intermediate: A transition state with significant carbocation character on the more substituted carbon.

Regioselectivity: Nucleophilic attack occurs at the more substituted carbon atom of the oxirane ring.

Base-Catalyzed Ring-Opening Mechanisms and Regioselectivity

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. researchgate.netmasterorganicchemistry.com Unlike the acid-catalyzed pathway, the epoxide ring is not initially protonated. The potent nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide. libretexts.org

In an SN2 reaction, steric hindrance is the dominant factor determining the site of attack. youtube.com The nucleophile will preferentially attack the less sterically hindered carbon atom. masterorganicchemistry.com For this compound, this is the unsubstituted CH₂ group of the oxirane ring. This leads to the opposite regiochemical outcome compared to the acid-catalyzed reaction. libretexts.org

Key Features of Base-Catalyzed Ring-Opening:

Mechanism: SN2 pathway. masterorganicchemistry.com

Rate-Determining Step: Bimolecular nucleophilic attack on the epoxide carbon.

Regioselectivity: Nucleophilic attack occurs at the less substituted (less sterically hindered) carbon atom. youtube.commasterorganicchemistry.com

Stereochemical Outcomes of Ring-Opening Processes

Both acid- and base-catalyzed ring-opening reactions of epoxides are stereospecific. The nucleophilic attack occurs from the backside of the carbon-oxygen bond being broken, analogous to an SN2 reaction. libretexts.org This results in an inversion of the stereochemical configuration at the center of attack. masterorganicchemistry.com

If the attacked carbon atom is a stereocenter, its configuration will be inverted in the product. For a cis-epoxide, this anti-addition results in the formation of a trans-product, while a trans-epoxide yields a cis-product. The stereochemistry of the starting material directly dictates the relative stereochemistry of the two adjacent functional groups in the product. mdpi.com

Reactivity with Diverse Nucleophiles (e.g., Alcohols, Amines)

The principles of acid- and base-catalyzed ring-opening dictate the products formed when this compound reacts with various nucleophiles.

Alcohols: In the presence of an acid catalyst, an alcohol will attack the more substituted carbon of the protonated epoxide. In a base-catalyzed reaction (using an alkoxide), the attack will occur at the less substituted carbon. rsc.org

Amines: Amines are effective nucleophiles that can open the epoxide ring, often without the need for a catalyst, to yield β-amino alcohols. organic-chemistry.org The reaction typically follows the SN2 pathway, with the amine attacking the less sterically hindered carbon atom. organic-chemistry.org

The table below summarizes the expected regiochemical outcomes for the reaction of this compound with representative nucleophiles under different conditions.

Nucleophile/ConditionsCatalystSite of AttackMajor Product Structure
CH₃OH / H⁺AcidMore Substituted Carbon2-methoxy-1-(1-methoxyethoxy)propan-2-ol
CH₃O⁻ Na⁺ / CH₃OHBaseLess Substituted Carbon1-methoxy-3-(1-methoxyethoxy)propan-2-ol
NH₃ (Ammonia)None/BaseLess Substituted Carbon1-amino-3-(1-methoxyethoxy)propan-2-ol

Asymmetric Catalytic Ring-Opening (ARO)

Asymmetric ring-opening (ARO) of epoxides is a powerful synthetic method for producing enantiomerically pure compounds with two adjacent stereocenters. mdpi.com This is particularly relevant for meso-epoxides, where a chiral catalyst can induce a desymmetrization, or for racemic epoxides in kinetic resolution processes. researchgate.net

Metal-Salen Complex Catalysis

Chiral metal-salen complexes are a highly effective class of catalysts for the asymmetric ring-opening of epoxides. mdpi.comresearchgate.net These complexes, often featuring metals like Chromium (Cr) or Cobalt (Co), function as chiral Lewis acids. mdpi.com

The mechanism involves the coordination of the metal center to the epoxide's oxygen atom. This activation enhances the electrophilicity of the epoxide carbons. The chiral salen ligand creates a specific steric and electronic environment around the metal center, which directs the incoming nucleophile to attack one of the two epoxide carbons preferentially and from a specific face. mdpi.com This controlled approach allows for the synthesis of one enantiomer of the product in high excess. mdpi.comresearchgate.net

The table below highlights key research findings related to metal-salen catalyzed ARO, which are applicable to substrates like this compound.

Catalyst SystemNucleophileEpoxide TypeKey Finding
Chiral Cr(III)-SalenAzide (N₃⁻)meso-EpoxidesHighly effective for desymmetrization, yielding chiral β-azido alcohols with high enantioselectivity. mdpi.com
Chiral Co(III)-SalenWater (H₂O)Terminal EpoxidesUsed in hydrolytic kinetic resolution (HKR) to resolve racemic epoxides, yielding chiral epoxides and diols.
Chiral Co(III)-SalenPhenolsmeso-EpoxidesCatalyzes the enantioselective addition of phenols to produce chiral α-aryloxy alcohols.

Frustrated Lewis Pair (FLP) Mediated Ring-Opening

The ring-opening of epoxides mediated by Frustrated Lewis Pairs (FLPs) represents a metal-free activation strategy. FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, are unable to form a classical adduct. This unquenched reactivity allows them to activate small molecules, including the strained three-membered ring of oxiranes.

For this compound, the proposed mechanism for FLP-mediated ring-opening involves the initial activation of the epoxide by the Lewis acidic component of the FLP, typically a borane (B79455). helsinki.firesearchgate.net This coordination polarizes the C-O bonds of the oxirane ring, making the carbon atoms more electrophilic. Subsequently, the Lewis basic component, usually a bulky phosphine (B1218219), attacks one of the oxirane carbon atoms in an intermolecular fashion. helsinki.firesearchgate.net Computational and kinetic studies on similar monosubstituted oxiranes suggest that the nucleophilic attack occurs at the less sterically hindered carbon atom. helsinki.firesearchgate.net This attack leads to the cleavage of a C-O bond and the formation of a zwitterionic intermediate. This intermediate can then undergo cyclization to form stable heterocyclic products, regenerating the FLP which can then act as a catalyst in the process. helsinki.firesearchgate.net

The general mechanism is outlined below:

Activation: The Lewis acidic borane component of the FLP coordinates to the oxygen atom of the this compound ring.

Nucleophilic Attack: A second molecule of the FLP provides the phosphine nucleophile, which attacks the less substituted carbon of the activated epoxide ring. helsinki.fi

Ring-Opening: This nucleophilic attack results in the opening of the oxirane ring, forming a linear zwitterionic intermediate. helsinki.fi

Cyclization and Catalyst Regeneration: The intermediate cyclizes to yield a stable heterocyclic product, releasing a molecule of the FLP, allowing it to participate in another catalytic cycle. helsinki.fi

Kinetic Resolution via Catalytic Ring-Opening

Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the case of racemic this compound, kinetic resolution can be achieved through catalytic ring-opening with a nucleophile in the presence of a chiral catalyst. unipd.itmdpi.com

The process relies on a chiral catalyst, often a metal-salen complex or a chiral organocatalyst, which preferentially binds to and activates one enantiomer of the oxirane over the other. unipd.itacs.org This preferential activation leads to a faster ring-opening reaction for one enantiomer, while the other enantiomer reacts much more slowly. As the reaction proceeds, the faster-reacting enantiomer is consumed to form the ring-opened product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. unipd.it The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). acs.orgresearchgate.net High selectivity factors are desirable for obtaining both the product and the unreacted starting material with high enantiomeric excess (ee). unipd.it

A variety of nucleophiles can be employed in the catalytic ring-opening, including water (hydrolytic kinetic resolution), alcohols, and carbon dioxide. unipd.itmdpi.comacs.org For instance, the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is a highly effective method for resolving a wide range of terminal epoxides. unipd.it

Below is a representative table illustrating the outcomes of a hypothetical kinetic resolution of racemic this compound.

CatalystNucleophileConversion (%)Unreacted Oxirane ee (%)Product ee (%)Selectivity Factor (s)
(R,R)-(salen)Co(III)OAcH₂O50>9998>200
Chiral Zn(II) PorphyrinCO₂458295~15
Chiral Macrocyclic OrganocatalystCO₂529692~50

Electrophilic Transformations

Due to the significant ring strain, the oxygen atom of the oxirane ring in this compound is basic and readily undergoes protonation or coordination with a Lewis acid. chemistrysteps.commasterorganicchemistry.com This activation makes the carbon atoms of the ring highly susceptible to nucleophilic attack. Under acidic conditions, the ring-opening of unsymmetrical epoxides is regioselective. chemistrysteps.commasterorganicchemistry.com

The mechanism involves the initial protonation of the epoxide oxygen, which creates a better leaving group. masterorganicchemistry.com This is followed by the attack of a nucleophile. In contrast to base-catalyzed ring-opening, which occurs at the less substituted carbon via a pure Sₙ2 mechanism, acid-catalyzed ring-opening proceeds via a mechanism with significant Sₙ1 character. chemistrysteps.commasterorganicchemistry.com The positive charge in the transition state is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon of the this compound ring. chemistrysteps.commasterorganicchemistry.com This results in the formation of a product where the nucleophile is attached to the carbon bearing the 1-methoxyethyl group. The reaction proceeds with inversion of configuration at the center of attack. masterorganicchemistry.com

Common electrophilic transformations include:

Hydrolysis: In the presence of aqueous acid, this compound will undergo ring-opening to form a 1,2-diol.

Alcoholysis: Reaction with an alcohol under acidic conditions yields an alkoxy alcohol.

Hydrohalogenation: Treatment with hydrohalic acids (e.g., HBr, HCl) results in the formation of a halohydrin, with the halogen atom adding to the more substituted carbon. masterorganicchemistry.com

Rearrangement Reactions

Epoxides, including this compound, can undergo rearrangement reactions, particularly in the presence of Lewis or Brønsted acids. canterbury.ac.nzresearchgate.net These rearrangements are driven by the release of ring strain. The most common type of rearrangement for substituted epoxides is the Meinwald rearrangement, which converts an epoxide into a carbonyl compound (an aldehyde or a ketone). researchgate.net

For this compound, the acid-catalyzed rearrangement would proceed through the following steps:

Protonation/Coordination: The epoxide oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid. canterbury.ac.nz

Ring-Opening: The C-O bond at the more substituted carbon breaks to form a carbocationic intermediate, as this position can better stabilize the positive charge. canterbury.ac.nz

1,2-Hydride Shift: A hydride ion from the adjacent carbon migrates to the carbocationic center. This is a 1,2-shift. canterbury.ac.nz

Tautomerization/Deprotonation: The resulting enol tautomerizes to the more stable keto form, or if the intermediate is an oxonium ion, it is deprotonated to yield the final ketone product.

This rearrangement of this compound is expected to yield 3-methoxy-2-butanone.

Polymerization Pathways

This compound can undergo ring-opening polymerization (ROP) to form polyethers. libretexts.orgyoutube.com This process can be initiated by anionic, cationic, or coordination catalysts.

Anionic Ring-Opening Polymerization (AROP): AROP is initiated by strong nucleophiles such as alkoxides or hydroxides. libretexts.orgyoutube.com The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide propagating species. youtube.com The reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the oxirane. youtube.com Each propagation step involves the attack of the terminal alkoxide of the growing polymer chain on a new monomer molecule. This method can produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions, especially under living polymerization conditions. acs.org

Cationic Ring-Opening Polymerization (CROP): CROP is initiated by Brønsted or Lewis acids. beilstein-journals.org The initiator activates the monomer by protonating or coordinating to the epoxide oxygen, forming an active oxonium ion. beilstein-journals.org The propagation proceeds by the nucleophilic attack of a monomer on the activated chain end. The polymerization kinetics and the structure of the resulting polymer can be influenced by side reactions, such as chain transfer and termination. beilstein-journals.org

The kinetics of the anionic ring-opening polymerization (AROP) of epoxides are significantly influenced by the nature of the propagating species. researchgate.net The active chain end is an alkoxide, which can exist as a free ion, a contact ion pair, or a solvent-separated ion pair. researchgate.net The reactivity of these species differs, with the free ions generally being much more reactive than the ion pairs. researchgate.net The equilibrium between these species is dependent on the solvent polarity and the nature of the counter-ion (e.g., K⁺, Na⁺, Li⁺).

In nonpolar solvents, the propagating species are predominantly aggregated ion pairs, leading to slower polymerization rates. In more polar solvents, such as tetrahydrofuran (B95107) (THF), the ion pairs are more dissociated, leading to a higher concentration of the more reactive free ions and thus faster polymerization rates.

The apparent rate constant, kₚ, is a composite of the rate constants for the ion pairs (kₚ⁻) and free ions (kₚ±): kₚ = (1-α)kₚ± + αkₚ⁻ where α is the degree of dissociation of the ion pairs.

The following table provides hypothetical kinetic data for the anionic polymerization of this compound, based on values reported for similar monosubstituted epoxides like propylene (B89431) oxide and butylene oxide.

SolventCounter-ionkₚ (ion pair) (M⁻¹s⁻¹)kₚ (free ion) (M⁻¹s⁻¹)Dissociation Constant (Kₑ) (mol/L)
DioxaneNa⁺0.01~10~1 x 10⁻¹⁰
THFNa⁺0.1~10~1 x 10⁻⁷
THFK⁺0.5~10~5 x 10⁻⁷
HMPAK⁺~8~10~1 x 10⁻⁴

HMPA: Hexamethylphosphoramide

Cationic Polymerization Considerations

Cationic Ring-Opening Polymerization (CROP) is a principal method for polymerizing oxiranes, initiated by electrophilic species such as Brønsted or Lewis acids. The process for a substituted oxirane like this compound involves the protonation or coordination of an initiator to the oxygen atom of the oxirane ring, forming an active tertiary oxonium ion. This initiation step is followed by propagation, where the active center is attacked by the oxygen atom of an incoming monomer molecule. This nucleophilic attack results in the opening of the strained three-membered ring and the regeneration of the oxonium ion at the chain end, allowing the polymer chain to grow. rsc.orguvebtech.com

However, the cationic polymerization of oxiranes is often difficult to control. uvebtech.com The propagating oxonium ion is highly reactive and susceptible to several side reactions that can compete with propagation, leading to polymers with broad molecular weight distributions and uncontrolled structures. These side reactions include:

Chain transfer to monomer: A proton can be transferred from the active chain end to an incoming monomer molecule, terminating the growing chain and creating a new, shorter polymer chain.

Backbiting: The active chain end can be attacked by an oxygen atom from its own polymer chain, leading to the formation of stable cyclic oligomers, such as substituted crown ethers. This intramolecular cyclization is a significant termination step.

Chain transfer to polymer: The active center can react with an oxygen atom from another polymer chain, leading to branched structures.

For this compound, the presence of the ether linkage in the substituent group introduces additional complexities. The lone pair of electrons on the ether oxygen can potentially interact with the cationic propagating center, leading to temporary deactivation or facilitating side reactions. Photoinitiated Cationic Ring-Opening Polymerizations (PCROP) using onium salt photoinitiators can offer spatial and temporal control but may exhibit induction periods that need to be managed, for instance, by carrying out the polymerization at higher temperatures or by copolymerizing with more reactive monomers. rpi.edu

Initiator TypeExamplesKey Considerations for Oxirane Polymerization
Brønsted Acids H₂SO₄, HClO₄, CF₃SO₃HStrong acids can initiate polymerization rapidly but often lead to significant side reactions and lack of control.
Lewis Acids BF₃·OEt₂, SnCl₄, AlCl₃Form a complex with the oxirane oxygen to initiate polymerization. The reactivity depends on the Lewis acid's strength and the counter-ion's nature.
Onium Salts Diaryliodonium salts (Ar₂I⁺X⁻), Triarylsulfonium salts (Ar₃S⁺X⁻)Can be activated by UV light (photocatalytic) or heat, offering better control over initiation. The stability of the counter-ion (e.g., PF₆⁻, SbF₆⁻) is crucial to prevent early termination. rpi.edu
Carbocation Salts Trityl salts (Ph₃C⁺X⁻), Acylium salts (RCO⁺X⁻)Direct initiators that can provide well-defined systems if the initiation is fast and efficient compared to propagation.

Controlled Polymerization Techniques for Oxirane Monomers

To overcome the limitations of conventional cationic polymerization, several controlled polymerization techniques have been developed for oxirane monomers. These methods aim to suppress or eliminate chain-termination and chain-transfer reactions, enabling the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. nih.govresearchgate.net Such processes are often referred to as living polymerizations. researchgate.net

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization is a highly effective method for the controlled polymerization of oxiranes. acs.org The reaction is initiated by a nucleophile, such as an alkali metal alkoxide, hydroxide, or organometallic compound. acs.orgacs.org The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide propagating species. Propagation proceeds via the sequential addition of monomer units to this active alkoxide chain end.

AROP is generally considered a living process because the concentration of active centers remains constant throughout the reaction, as termination and chain transfer reactions are largely absent. youtube.com This allows for the synthesis of well-defined polyethers. For a substituted oxirane like this compound, the regioselectivity of the nucleophilic attack (on the substituted or unsubstituted carbon of the ring) will determine the polymer's microstructure. Highly nucleophilic initiators, such as phosphide (B1233454) anions generated from potassium diphenyl phosphide (KPPh₂), have been shown to efficiently initiate the AROP of substituted epoxides. researchgate.net

Coordination Polymerization

Coordination polymerization utilizes transition metal catalysts to achieve high levels of control over the polymerization process, particularly concerning stereochemistry. wikipedia.org This method was pioneered with Ziegler-Natta catalysts for the polymerization of olefins but has been successfully adapted for oxiranes. wikipedia.orguomustansiriyah.edu.iq The mechanism involves the coordination of the oxirane monomer's oxygen atom to the metal center of the catalyst before the ring-opening and insertion of the monomer into the growing polymer chain. acs.org

This coordination step allows for precise control over the orientation of the incoming monomer, which can result in stereoregular polymers (isotactic or syndiotactic). youtube.com Various catalyst systems have been developed, including aluminum-porphyrin complexes and double-metal cyanide (DMC) catalysts, which are commercially important. acs.org For example, mono-μ-oxo-dialuminum initiators have been investigated for their efficacy in the polymerization of various functional epoxides. rsc.org

Polymerization TechniqueInitiator/Catalyst SystemKey Features and AdvantagesTypical PDI
Anionic ROP Alkali metal alkoxides (e.g., t-BuOK), Organometallics (e.g., n-BuLi), Phosphazene bases (e.g., t-Bu-P4) researchgate.netLiving characteristics, predictable molecular weight, narrow PDI, synthesis of block copolymers. acs.orgyoutube.com< 1.2
Coordination Polymerization Ziegler-Natta catalysts (e.g., TiCl₄/AlR₃), Porphyrin-metal complexes (e.g., (TPP)AlCl), Double-metal cyanide (DMC) catalysts acs.orgwikipedia.orgHigh stereocontrol (isotactic/syndiotactic polymers), can polymerize monomers with functional groups, produces high molecular weight polymers.1.1 - 1.5
Activated Monomer Polymerization Nucleophilic Initiator (e.g., alcohol) + Lewis Acid Activator (e.g., SnCl₄)Reduces side reactions common in CROP by keeping the concentration of the active oxonium ion low. The growing chain end is a neutral hydroxyl group. acs.org< 1.2

Stereochemistry and Stereoselective Transformations

Chiral Resolution Methods for 2-(1-Methoxyethyl)oxirane Enantiomers

Kinetic resolution is a primary strategy for separating the enantiomers of a racemic mixture, where one enantiomer reacts at a different rate than the other, allowing for their separation.

Enzymatic kinetic resolution (EKR) employs biocatalysts, typically lipases, to selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester. nih.govmdpi.com For a compound like this compound, resolution would likely proceed via the hydrolysis of a related ester or the acylation of a corresponding diol, which can be formed by the ring-opening of the oxirane. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are frequently used due to their high enantioselectivity and stability in organic solvents. mdpi.comresearchgate.netnih.gov

The efficiency of EKR is influenced by several factors, including the choice of enzyme, solvent, acyl donor, and temperature. mdpi.comresearchgate.net For instance, studies on similar substrates have shown that non-polar solvents like hexane (B92381) often provide excellent conversion and enantioselectivity. mdpi.com The temperature can also be optimized to achieve a perfect kinetic resolution in a shorter reaction time. mdpi.comresearchgate.net

Table 1: Illustrative Influence of Solvent on Enzymatic Kinetic Resolution Data based on principles from the resolution of a model substrate. mdpi.com

Solvent Conversion (%) Enantiomeric Excess (ee %) Enantioselectivity (E)
Hexane ~50% >99% >200
Toluene ~48% >99% >200
MTBE ~45% >99% >200
THF <30% - Low
Chloroform <30% - Low

Chemical kinetic resolution involves the use of chiral reagents or catalysts to achieve rate differences in the reaction of enantiomers. For oxiranes, this can involve enantioselective ring-opening reactions. A common approach is the hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes, which provides access to enantiopure epoxides and 1,2-diols. Another method involves the use of chiral amines or alcohols in the presence of a catalyst to selectively open one enantiomer of the oxirane. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Diastereoselective Reactions Involving this compound Derivatives

When a molecule already contains one or more stereocenters, introducing new ones requires control over the relative stereochemistry, a process known as diastereoselective synthesis.

In reactions involving derivatives of this compound, the existing stereocenters can influence the stereochemical outcome of subsequent transformations. For example, the nucleophilic ring-opening of the epoxide is a key reaction where a new stereocenter is formed. The incoming nucleophile will attack one of the two electrophilic carbons of the oxirane ring. The regioselectivity and stereoselectivity of this attack can be influenced by steric hindrance from the methoxyethyl group and by the reaction conditions (e.g., acidic or basic). Under SN2 conditions, the nucleophile typically attacks the less substituted carbon from the side opposite the C-O bond, resulting in an inversion of configuration at that center and establishing a specific diastereomeric relationship with the pre-existing stereocenter.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once it has served its purpose, the auxiliary is removed to reveal the desired enantiomerically enriched product. sigmaaldrich.com

In the context of this compound, a chiral auxiliary could be attached to a nucleophile that is used to open the oxirane ring. The chirality of the auxiliary creates a diastereomeric transition state, directing the nucleophile to attack the epoxide in a stereochemically predictable manner. wikipedia.org This strategy allows for the creation of two contiguous stereocenters with high diastereoselectivity. wikipedia.org Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations, including aldol (B89426) reactions and alkylations, to create specific stereocenters. wikipedia.orgresearchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Stereochemical Control
Evans' Oxazolidinones Aldol Reactions, Alkylations Formation of new stereocenters adjacent to a carbonyl group. wikipedia.orgresearchgate.net
Camphorsultam Diels-Alder Reactions, Alkylations Controls facial selectivity in cycloadditions and alkylations.
Pseudoephedrine Alkylation of Enolates Forms diastereomeric products upon alkylation. sigmaaldrich.com
(S)- and (R)-MTPA NMR Derivatizing Agent Used for determining absolute configuration (see below). sigmaaldrich.com

Absolute Configuration Determination of Oxirane Derivatives

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is essential. Several methods can be applied to the derivatives of this compound.

One of the most common techniques is NMR-based Mosher's ester analysis. sigmaaldrich.com In this method, the chiral alcohol resulting from the oxirane ring-opening is derivatized with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. sigmaaldrich.com By comparing the ¹H NMR chemical shifts of the protons in these two diastereomers, the absolute configuration of the alcohol stereocenter can be reliably determined. sigmaaldrich.com

Another powerful technique is X-ray crystallography. If a suitable single crystal of a derivative can be grown, this method provides an unambiguous determination of its three-dimensional structure and absolute stereochemistry.

Additionally, chiroptical methods such as circular dichroism (CD) can be used. The experimental CD spectrum of the compound is compared with spectra calculated using quantum-chemical methods for a known absolute configuration. researchgate.net A match between the experimental and calculated spectra allows for the assignment of the absolute configuration. researchgate.net

Computational and Theoretical Studies on 2 1 Methoxyethyl Oxirane

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions at a molecular level. For substituted oxiranes, these studies often focus on the transition states and energy barriers of ring-opening reactions, which are crucial for determining the reaction's feasibility and outcome.

Activation Strain and Kohn–Sham Molecular Orbital Analysis of Ring-Opening

The activation strain model, or distortion/interaction model, is a powerful computational tool used to analyze the activation barriers of chemical reactions. It partitions the potential energy surface along the reaction coordinate into two components: the strain energy and the interaction energy. The strain energy is the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt in the transition state. The interaction energy accounts for the stabilizing interactions between the deformed reactants.

In the context of oxirane ring-opening, this analysis helps to elucidate why a nucleophile might preferentially attack one carbon atom of the epoxide ring over another. For instance, in related, unsymmetrically substituted epoxides, studies have shown that the regioselectivity of the ring-opening can be governed by either the strain energy (favoring attack at the carbon that requires less deformation to reach the transition state) or the interaction energy (favoring the pathway with stronger orbital and electrostatic interactions).

Kohn-Sham molecular orbital (MO) theory, a component of density functional theory (DFT), provides further insights by examining the interactions between the frontier molecular orbitals of the reactants (i.e., the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO). The nature and energy of these orbitals can predict the most likely sites for nucleophilic attack.

While specific activation strain and Kohn-Sham MO analyses for 2-(1-Methoxyethyl)oxirane are not available, general principles suggest that the methoxyethyl substituent would influence the electronic properties and steric hindrance around the two carbon atoms of the oxirane ring, thereby directing the regioselectivity of the ring-opening reaction.

Transition State Characterization and Energetics

The characterization of transition states is a cornerstone of computational reaction mechanism studies. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy (energy barrier) of the reaction can be determined. This provides a quantitative measure of the reaction rate.

For the ring-opening of an epoxide like this compound, there would be distinct transition states for nucleophilic attack at the C2 and C3 positions of the oxirane ring. The relative energies of these transition states would determine the regioselectivity of the reaction. Computational methods can model these structures and calculate their energies, providing a theoretical prediction of the major product. The presence of the 1-methoxyethyl group would be expected to create a significant energetic difference between the two possible transition states due to both electronic and steric effects. However, without specific computational studies on this molecule, quantitative data on the energetics of these transition states cannot be provided.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could be employed to understand its behavior in different solvent environments. The simulations can provide insights into the solvation structure, diffusion, and conformational preferences of the molecule.

Furthermore, MD simulations can be used to model the interaction of this compound with other molecules, such as nucleophiles or catalysts, in a condensed phase. This can help to understand how the solvent influences the reaction pathway and energetics of the ring-opening reaction. To date, no specific molecular dynamics simulation studies on this compound have been published.

Prediction of Regioselectivity and Stereoselectivity

The prediction of regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is a key application of computational chemistry. For the ring-opening of this compound, the key questions are which of the two epoxide carbons will be attacked by a nucleophile and what the stereochemical outcome of this attack will be.

As a general principle for unsymmetrical epoxides, under basic or neutral conditions with a strong nucleophile, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. For this compound, this would likely be the C3 carbon. Under acidic conditions, the mechanism can have more SN1 character. The oxygen atom of the epoxide is first protonated, and the nucleophile then attacks the carbon atom that can better stabilize a partial positive charge, which is typically the more substituted carbon (the C2 carbon in this case).

Computational models can quantify these effects by calculating the energies of the different reaction pathways and the stability of the intermediates and transition states, leading to a prediction of the major regio- and stereoisomer. However, specific predictive studies for this compound are not documented in the literature.

Structure–Reactivity Relationship Modeling

Structure-reactivity relationship modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity.

For a series of substituted oxiranes, a QSAR model could be developed to predict their reactivity in ring-opening reactions based on descriptors such as steric parameters (e.g., Taft's Es), electronic parameters (e.g., Hammett constants), and quantum chemically calculated properties (e.g., atomic charges, orbital energies). Such models can be valuable for predicting the behavior of new, unstudied oxiranes.

A study of this nature that includes this compound within its dataset would provide valuable information on how the 1-methoxyethyl substituent influences its reactivity relative to other oxiranes. However, no such specific structure-reactivity modeling studies that explicitly include this compound have been identified.

Applications As Chiral Building Blocks and Synthetic Intermediates

Precursor in the Synthesis of Complex Organic Molecules

As a chiral intermediate, 2-(1-Methoxyethyl)oxirane provides a scaffold upon which chemists can build significant molecular complexity, often with a high degree of stereochemical control.

Beta-blockers are a critical class of pharmaceuticals for managing cardiovascular diseases. The synthesis of many beta-blockers, such as Metoprolol, relies on the reaction of a substituted phenol (B47542) with an epoxide precursor. While direct synthesis using this compound is not the common industrial route, the synthesis of Metoprolol intermediates involves a structurally related epoxide.

The established manufacturing process for Metoprolol involves the reaction of p-(2-methoxyethyl)phenol with epichlorohydrin. nih.govsemanticscholar.org This reaction, typically carried out in water with a base like sodium hydroxide, forms the key epoxide intermediate, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene. nih.govresearchgate.net This intermediate contains the core structure required for the beta-blocker's pharmacophore. The subsequent step is the ring-opening of this epoxide with isopropylamine (B41738) to yield the Metoprolol base. semanticscholar.orgbohrium.com

The efficiency of this pathway has made it a focus of optimization, with research exploring chemoenzymatic methods to produce the enantiomerically pure (S)-Metoprolol. mdpi.com These methods often involve the kinetic resolution of a chlorohydrin intermediate, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, which is closely related to the epoxide. mdpi.com Although the primary route utilizes an aryloxy-linked epoxide, the fundamental chemistry hinges on the precise ring-opening of an oxirane ring to install the aminopropanol (B1366323) side chain characteristic of this class of drugs.

Reactant 1Reactant 2Key Epoxide IntermediateFinal Product
p-(2-methoxyethyl)phenolEpichlorohydrin1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzeneMetoprolol

Polyaza ligands, particularly macrocyclic ones, are known for their ability to form stable complexes with metal ions. The synthesis of these ligands often relies on the reaction between nucleophilic polyamines and electrophilic building blocks. Functionalized oxiranes, such as this compound, are well-suited for this role.

The synthetic strategy involves the nucleophilic attack of a primary or secondary amine from a polyamine chain onto one of the carbon atoms of the oxirane ring. This SN2 reaction opens the strained ring, forming a stable carbon-nitrogen bond and generating a hydroxyl group on the adjacent carbon. By using polyamines and bifunctional linkers, chemists can construct complex macrocyclic or acyclic ligands.

Incorporating this compound into a polyaza structure introduces a pendant methoxyethyl group at a defined position. This side chain can influence the resulting ligand's properties in several ways:

Solubility: The ether and alcohol functionalities can increase the ligand's solubility in polar solvents.

Coordination Sphere: The oxygen atoms of the methoxyethyl group and the newly formed hydroxyl could potentially participate in coordinating the metal ion, modifying the complex's geometry and stability.

While specific research detailing the use of this compound for polyaza ligands is not widespread, the fundamental reactivity of epoxides makes it a plausible and strategic building block for creating novel chelating agents with tailored properties.

Polypropionates are a class of polyketide natural products characterized by a carbon backbone with alternating methyl and hydroxyl groups. nih.govmdpi.com Their complex stereochemistry presents a significant synthetic challenge. Epoxide-based methodologies have emerged as a powerful, non-aldol alternative for the stereocontrolled construction of these structures. mdpi.com

The general strategy involves an iterative process:

Asymmetric Epoxidation: A chiral allylic alcohol is subjected to asymmetric epoxidation (e.g., Sharpless epoxidation) to create a chiral epoxide with high enantiomeric purity. mdpi.com

Regioselective Ring-Opening: The epoxide is then opened by a nucleophilic methyl source, most commonly an organocuprate (like lithium dimethylcuprate, LiCu(Me)₂) or an organoaluminum reagent (like trimethylaluminum, Me₃Al). mdpi.com This reaction establishes a new stereocenter with a methyl group and reveals a hydroxyl group.

Iteration: The resulting product can be further elaborated into a new allylic alcohol, ready for the next cycle of epoxidation and ring-opening, thus extending the polypropionate chain.

As a substituted, chiral oxirane, this compound could be integrated into such synthetic strategies. Its ring-opening with a suitable nucleophile would install the methoxyethyl group as a non-standard side chain on the polypropionate backbone. This allows for the synthesis of unnatural polypropionate analogues with potentially novel biological activities or modified physical properties.

Research Group/MethodKey Reagents for Ring-OpeningDescription
KishiLiCu(Me)₂, Grignard ReagentsPioneering approach using organocuprates for regioselective opening of epoxides derived from chiral allylic alcohols. mdpi.com
MiyashitaTrimethylaluminum (Me₃Al)Developed an iterative method relying on the regio- and stereospecific methylation of epoxy acrylates. mdpi.com
Katsuki2-lithio-1,3-dithianeEmploys a dithiane-based epoxide ring-opening to introduce functionality that can be later converted to other groups. mdpi.com

Scaffold for the Development of New Functional Materials

Beyond its use in synthesizing discrete molecules, this compound is a valuable monomer for creating polymers with unique properties and complex architectures.

Polyethers: Functional polyethers can be synthesized through the ring-opening polymerization (ROP) of substituted oxiranes. semanticscholar.orgresearchgate.net Using this compound as a monomer in an anionic ring-opening polymerization (AROP) yields a polyether with pendant methoxyethyl groups along the polymer backbone. This polymerization can be initiated by strong bases or organometallic catalysts. semanticscholar.orgmsu.edu The resulting polymer, poly(this compound), would be expected to have distinct properties compared to common polyethers like poly(ethylene glycol) (PEG) or poly(propylene glycol) (PPG):

Increased Hydrophilicity: The presence of the ether side chains would likely enhance water solubility.

Amorphous Nature: The substituted structure would hinder crystallization, leading to an amorphous material with a low glass transition temperature.

Chelating Properties: The repeating ether functionalities could give the polymer chelating properties, allowing it to coordinate with metal cations.

Polyurethanes: Polyurethanes are typically formed by the reaction of a polyol with a diisocyanate. Polyether polyols, created from the ring-opening of oxiranes, are common starting materials. A polyol derived from this compound could be reacted with various diisocyanates to produce novel polyurethanes. The methoxyethyl side chains would be incorporated into the soft segments of the polyurethane, influencing its flexibility, thermal properties, and surface characteristics. Additionally, oxirane-terminated polymers can be used in the synthesis of polyurethane coatings, where the terminal epoxy groups provide sites for cross-linking. google.com

The development of controlled or "living" polymerization techniques has enabled the synthesis of polymers with complex, well-defined architectures. The anionic ring-opening polymerization of functional epoxides can be controlled using specific catalysts, such as phosphazene bases, to minimize chain-transfer and termination reactions. semanticscholar.orgbohrium.com This control makes this compound an excellent candidate for building sophisticated polymer structures.

Block Copolymers: A living polymerization of this compound can produce a homopolymer with a reactive chain end. This "macroinitiator" can then initiate the polymerization of a second, different monomer (such as another epoxide or a lactone) to form a well-defined block copolymer. This would result in an amphiphilic material with one block being hydrophilic (from the methoxyethyl oxirane) and the other having different properties (e.g., hydrophobic, crystalline).

Star Polymers: Using a multifunctional initiator, multiple polymer chains can be grown simultaneously from a central core. If this compound is the monomer, this process yields a star-shaped polymer where the arms are composed of poly(this compound). Such architectures have unique solution properties and rheological behavior compared to their linear analogues.

The ability to incorporate the specific functionality of this compound into these advanced architectures opens up possibilities for new materials in fields such as drug delivery, surface modification, and nanotechnology.

ArchitectureSynthetic ApproachPotential Properties
HomopolymerRing-Opening Polymerization (ROP)Hydrophilic, amorphous, potential for ion coordination.
Block CopolymerLiving/Controlled ROP (Sequential Monomer Addition)Amphiphilic behavior, self-assembly into micelles or vesicles.
Star PolymerLiving/Controlled ROP (using Multifunctional Initiator)Lower solution viscosity, high functional group density at periphery.

Despite a comprehensive search for scholarly articles and patents detailing the use of this compound as a synthetic intermediate, no specific research findings or detailed applications in fine chemical synthesis could be located. The search did not yield explicit examples of this compound being used as a chiral building block or intermediate in documented synthetic routes.

Therefore, the generation of an article with detailed research findings and data tables on the application of this compound as an intermediate in fine chemical synthesis is not possible based on the available information.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for 2-(1-Methoxyethyl)oxirane Transformations

The transformation of epoxides is a cornerstone of modern organic synthesis, and the development of advanced catalytic systems is crucial for enhancing selectivity and efficiency. A primary area of research is the design of catalysts for the asymmetric ring-opening of epoxides, which allows for the creation of specific stereoisomers, a critical feature in pharmaceutical synthesis. Metal-salen complexes, for instance, have proven effective for the enantioselective desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides.

Recent progress has also been made in organocatalysis for epoxide transformations. Functionalized organic halide salts and bisimidazolium bromides are being explored for the synthesis of cyclic carbonates from epoxides and carbon dioxide, a process relevant to carbon capture and utilization. These catalysts often work by activating the epoxide ring, making it more susceptible to nucleophilic attack. The goal is to develop systems that operate under mild conditions with high turnover numbers and frequencies, minimizing waste and energy consumption.

Future work will likely focus on creating heterogeneous catalysts for easier separation and recycling, as well as multi-metallic or supramolecular systems that can achieve unique reactivity through cooperative effects. The application of these advanced catalytic systems to this compound could unlock novel pathways to valuable chiral building blocks.

Table 1: Comparison of Catalytic Systems for Epoxide Transformations

Catalyst Type Transformation Example Advantages Key Research Findings
Metal-Salen Complexes Asymmetric Ring-Opening (ARO) with various nucleophiles High enantioselectivity, applicable to a wide range of reactions. Cr(III)–Co(III) catalysts have shown excellent yields and enantioselectivities (up to 99% yield and 94% ee) in ARO of meso-epoxides.
Organocatalysts (e.g., Imidazolium salts) Cycloaddition of CO2 to form cyclic carbonates Metal-free, often lower toxicity, potential for dual activation mechanisms. Bridge-functionalized bisimidazolium bromides can achieve 89–93% yields for terminal epoxides at 70 °C and 4 bar of CO2.

| Dual Catalysis Systems (e.g., Ni/Ti) | Cross-electrophile coupling of epoxides with aryl halides | Enables novel bond formations, operates under mild conditions. | Combination of (bpy)NiCl2 and a chiral titanocene catalyzes the formation of trans-β-arylcycloalkanols with yields from 57-99% and 78-95% enantiomeric excess. |

Exploration of New Synthetic Pathways to Functionalized Oxiranes

While this compound is a valuable starting material, research is also focused on new ways to synthesize and derivatize oxiranes in general. The inherent ring strain of the epoxide group makes it a versatile handle for introducing a wide array of functional groups. Standard methods for epoxidation often start with an alkene and utilize reagents like peroxy acids. An alternative approach involves the formation and subsequent cyclization of halohydrin intermediates.

Advanced Characterization Techniques for Reaction Intermediates

Understanding the transient species that form during a chemical reaction is key to optimizing conditions and elucidating mechanisms. For reactions involving this compound, advanced, in-situ monitoring techniques are becoming increasingly important. Traditional methods like Differential Scanning Calorimetry (DSC) provide kinetic data but are often slow and labor-intensive.

Raman spectroscopy has emerged as a powerful, non-destructive tool for real-time, in-situ monitoring of epoxide reactions, such as curing processes. This technique provides direct information on chemical bonds, allowing researchers to track the consumption of the epoxide group (e.g., by monitoring the decrease in intensity of its characteristic peak around 1275 cm⁻¹) and the formation of new bonds as the reaction progresses. For reactions involving low concentrations of reactants, Ultraviolet-Resonance Raman (UV-RR) spectroscopy can be used to enhance the signal of specific reaction components. The term "operando" characterization refers to studies performed under actual operating conditions, which provides the most relevant insights into how a catalytic system or reaction behaves in a realistic environment.

Table 2: In-situ Monitoring Techniques for Epoxide Reactions

Technique Principle Information Gained Advantages
Raman Spectroscopy Inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. Real-time tracking of specific functional groups (e.g., epoxide ring), reaction kinetics, degree of cure. Non-destructive, capable of in-situ analysis, provides direct chemical bond information.
UV-Resonance Raman (UV-RR) Raman spectroscopy using a UV laser source that matches an electronic absorption band of the analyte. Enhanced signal for specific reactants or products, enabling monitoring of low-concentration species. High sensitivity and selectivity for target molecules.

Integration of Computational and Experimental Approaches for Mechanism Elucidation

The synergy between computational modeling and experimental work is revolutionizing the study of reaction mechanisms. Density Functional Theory (DFT) has become a standard tool for investigating the intricacies of epoxide reactions at the molecular level. Computational studies can model the structures and energetics of reactants, transition states, and products, providing a detailed picture of the reaction pathway.

For instance, DFT calculations have been used to study the regioselective ring-opening of terminal epoxides, revealing that electronic effects can stabilize one transition state over another, thereby controlling which carbon atom of the epoxide is attacked. These calculations can predict activation energies for different mechanistic pathways, such as Sₙ1-like versus Sₙ2-like ring-opening, and assess the influence of catalysts, solvents, and substituents on the reaction outcome.

By comparing computational predictions with experimental results from kinetic studies and advanced spectroscopic analysis, researchers can build a comprehensive and validated model of the reaction mechanism. This integrated approach allows for the rational design of new catalysts and synthetic strategies, accelerating the pace of discovery and optimization for reactions involving compounds like this compound. Computational analysis of epoxide radical degradation has also provided insights into competing reaction pathways, such as radical inversion versus ring-opening.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1-Methoxyethyl)oxirane, and how do reaction conditions influence yield?

  • Synthesis Methods :

  • Epoxidation of Allyl Ethers : Use peracids (e.g., mCPBA) under anhydrous conditions at 0–5°C to minimize side reactions. Yields depend on steric hindrance from the methoxyethyl group .
  • Ring-Opening/Re-Epoxidation : React with nucleophiles (e.g., Grignard reagents) followed by re-epoxidation to introduce substituents. Temperature control (<40°C) prevents ring degradation .
    • Table: Yield Optimization
MethodCatalystTemperatureYield (%)Purity (%)
Epoxidation (mCPBA)None0–5°C75–8590–95
Ring-Opening (MeMgBr)THF solvent25°C60–7085–90

Q. What purification techniques are optimal for achieving high-purity this compound?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:4) to separate epoxide from unreacted precursors.
  • Recrystallization : Employ dichloromethane/hexane mixtures at low temperatures (-20°C) to isolate crystalline product (≥95% purity) .
  • Solvent Selection : Avoid protic solvents (e.g., water, alcohols) to prevent premature ring-opening .

Q. How does the electron-withdrawing methoxyethyl group affect the reactivity of the oxirane ring?

  • Electronic Effects : The methoxy group destabilizes the oxirane ring via inductive effects, increasing susceptibility to nucleophilic attack. Rate constants for ring-opening are 2–3× higher compared to unsubstituted epoxides .
  • Steric Effects : The bulky substituent directs nucleophiles to the less hindered carbon, influencing regioselectivity (e.g., amine attack at the terminal carbon) .

Advanced Research Questions

Q. What kinetic models describe the ring-opening reactions of this compound with biological nucleophiles?

  • Pseudo-First-Order Kinetics : Observed in reactions with thiols (e.g., glutathione) at physiological pH. Rate constants (k) range from 0.05–0.2 M⁻¹s⁻¹, depending on nucleophile strength .
  • Activation Parameters : ΔH‡ = 50–65 kJ/mol and ΔS‡ = -30 to -20 J/(mol·K) suggest a concerted mechanism with partial charge development in the transition state .

Q. How can computational chemistry predict the regioselectivity of epoxide ring-opening reactions?

  • DFT Studies : Optimize transition-state geometries to compare activation energies for attack at either carbon. For this compound, calculations show a 10–15 kJ/mol preference for nucleophilic attack at the methoxy-substituted carbon .
  • NBO Analysis : Reveals partial positive charge distribution (C1: +0.35, C2: +0.28), aligning with experimental regioselectivity .

Q. What analytical methods are used to resolve diastereomers formed during chiral derivatization with this compound?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol (90:10) to separate diastereomeric adducts (resolution factor >1.5) .
  • NMR Spectroscopy : ¹H-NMR coupling constants (J = 4–6 Hz) and NOE correlations distinguish axial vs. equatorial configurations in derived diols .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Some studies report lower yields (60–70%) for Grignard-mediated ring-opening compared to epoxidation (75–85%). This arises from competing elimination pathways; using bulky ligands (e.g., (-)-sparteine) suppresses side reactions .
  • Biological Activity Variability : Antimicrobial assays show IC50 values ranging from 10–50 µM. Differences stem from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols using DMSO controls (<1% v/v) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.